molecular formula C9H4ClO2S- B105632 4-Chlorobenzo[b]thiophene-2-carboxylic acid CAS No. 23967-57-9

4-Chlorobenzo[b]thiophene-2-carboxylic acid

Cat. No.: B105632
CAS No.: 23967-57-9
M. Wt: 211.65 g/mol
InChI Key: IPAXPERGAMNMIJ-UHFFFAOYSA-N
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Description

4-Chlorobenzo[b]thiophene-2-carboxylic acid is an organosulfur compound with the molecular formula C9H5ClO2S. It is a derivative of benzo[b]thiophene, featuring a chlorine atom at the 4-position and a carboxylic acid group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chlorobenzo[b]thiophene-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of benzo[b]thiophene with chlorobenzene in the presence of an alkali metal chloride, followed by acidification to yield the target compound . Another method involves the use of aryne intermediates, which react with alkynyl sulfides to form benzo[b]thiophenes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, cyclization, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Compounds with various functional groups replacing the chlorine atom.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Reduced thiophene derivatives.

Mechanism of Action

The mechanism of action of 4-chlorobenzo[b]thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds, while the chlorine atom and thiophene ring can participate in hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorobenzo[b]thiophene-2-carboxylic acid
  • 4-Bromobenzo[b]thiophene-2-carboxylic acid
  • 4-Iodobenzo[b]thiophene-2-carboxylic acid

Uniqueness

4-Chlorobenzo[b]thiophene-2-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions compared to other halogenated derivatives. The chlorine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-chloro-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO2S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAXPERGAMNMIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(S2)C(=O)O)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23967-57-9
Record name 4-Chlorobenzo[b]thiophene-2-carboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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